盐酸克伦特罗-d9

描述

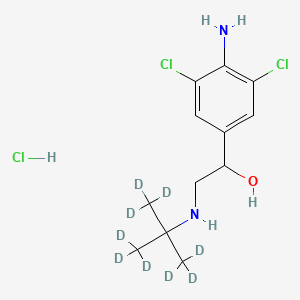

Clenbuterol-d9 hydrochloride is a deuterium-labeled analog of clenbuterol hydrochloride. It is a synthetic compound used primarily as a reference material in various analytical applications. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the clenbuterol molecule, providing a stable isotope for precise analytical measurements.

科学研究应用

Clenbuterol-d9 hydrochloride is widely used in scientific research, including:

Biology: Used in studies involving metabolic pathways and the effects of deuterium-labeled compounds on biological systems.

Medicine: Employed in clinical toxicology, urine drug testing, and sports testing to detect the presence of clenbuterol.

作用机制

Target of Action

Clenbuterol-d9 hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which controls the body’s fight or flight response .

Mode of Action

Clenbuterol-d9 hydrochloride acts as an agonist for the beta-2 adrenergic receptors . This means it binds to these receptors and activates them. The activation of the beta-2 receptors stimulates adenylyl cyclase activity , which in turn increases the concentration of cyclic adenosine monophosphate (cAMP) within the cells . This leads to a series of downstream effects, including the relaxation of smooth muscle in the bronchioles .

Biochemical Pathways

The primary biochemical pathway affected by Clenbuterol-d9 hydrochloride is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to the relaxation of smooth muscle in the bronchioles, which can help alleviate symptoms of conditions like asthma .

Pharmacokinetics

Clenbuterol is known to have a rapid onset of action and a long half-life, which contributes to its prolonged effects . .

Result of Action

The primary result of Clenbuterol-d9 hydrochloride’s action is the relaxation of smooth muscle in the bronchioles . This can help to open up the airways and improve breathing in individuals with respiratory conditions like asthma .

Action Environment

The action of Clenbuterol-d9 hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its efficacy and stability. Additionally, individual factors such as a person’s age, health status, and genetic makeup can also impact the drug’s action. It’s important to note that Clenbuterol-d9 hydrochloride should be stored at a temperature of 2-8°C to maintain its stability .

生化分析

Biochemical Properties

Clenbuterol-d9 hydrochloride interacts with β2-adrenergic receptors, similar to Clenbuterol . The activation of these receptors stimulates adenylyl cyclase activity, leading to downstream effects such as smooth muscle relaxation . This interaction is crucial in its role as a bronchodilator in the treatment of asthma .

Cellular Effects

Clenbuterol-d9 hydrochloride has significant effects on various types of cells and cellular processes. It has been found to lower blood glucose levels and improve glucose tolerance in high-fat diet-induced obese mice . This suggests that Clenbuterol-d9 hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Clenbuterol-d9 hydrochloride involves its binding to β2-adrenergic receptors, which stimulates adenylyl cyclase activity . This leads to downstream effects at the molecular level, including smooth muscle relaxation in the bronchioles .

Temporal Effects in Laboratory Settings

In laboratory settings, Clenbuterol-d9 hydrochloride has shown temporal effects. For instance, Clenbuterol-loaded synthesized mesoporous hydroxyapatite (SHAP) enabled sustained release for more than 2 weeks . This indicates the compound’s stability and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

The effects of Clenbuterol-d9 hydrochloride vary with different dosages in animal models. For instance, Ventipulmin, a syrup containing Clenbuterol hydrochloride, is administered orally twice a day with an initial dose of 0.5 mL/100 lbs body weight (0.8 mcg/kg) twice daily .

Metabolic Pathways

Clenbuterol-d9 hydrochloride is involved in metabolic pathways that lead to improved glucose homeostasis . This is achieved through the activation of skeletal muscle β2-adrenergic receptors and the stimulatory G protein, Gs .

Transport and Distribution

Its parent compound, Clenbuterol, is known to be marginally metabolized in the liver and primarily excreted in an unchanged format in urine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clenbuterol-d9 hydrochloride involves the reaction of 4-amino-alpha-bromine-3,5-dichloroacetophenone with deuterium-labeled tert-butylamine. The reaction is carried out in an alkaline environment, often using other organic bases to optimize the conversion rate of deuterium-labeled tert-butylamine. The process includes refluxing the mixture at elevated temperatures, followed by purification steps such as silica gel column chromatography to obtain the final product with high purity .

Industrial Production Methods: Industrial production of Clenbuterol-d9 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized to reduce the use of expensive raw materials and increase the overall yield. The final product is typically obtained with a chemical purity of 99 percent and a reduction yield of up to 94 percent .

化学反应分析

Types of Reactions: Clenbuterol-d9 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

相似化合物的比较

Clenbuterol hydrochloride: The non-deuterated form of Clenbuterol-d9 hydrochloride, used for similar applications but without the isotopic labeling.

Cimbuterol: Another beta-2 adrenergic agonist with similar pharmacological properties.

Ractopamine hydrochloride: A compound with beta-adrenergic agonist activity, used in livestock to promote leanness.

Uniqueness: Clenbuterol-d9 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .

生物活性

Clenbuterol-d9 hydrochloride is a deuterated form of clenbuterol, a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the treatment of asthma and other respiratory conditions. This compound has gained attention for its potential anabolic effects, particularly in muscle growth and fat loss, making it popular in both veterinary and human medicine. This article explores the biological activity of clenbuterol-d9 hydrochloride, including its pharmacological effects, mechanisms of action, and relevant research findings.

Clenbuterol exerts its effects by binding to beta-2 adrenergic receptors (β2-ARs), which are widely distributed throughout the body, including the lungs, heart, and skeletal muscles. Activation of these receptors leads to:

- Increased cAMP Levels : Binding activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels.

- Activation of Protein Kinase A (PKA) : Elevated cAMP activates PKA, which then phosphorylates various target proteins involved in metabolic processes.

- Enhanced Lipolysis and Muscle Growth : Clenbuterol promotes fat breakdown and muscle hypertrophy by modulating gene expression related to these processes .

Pharmacokinetics

Clenbuterol-d9 hydrochloride demonstrates distinct pharmacokinetic properties:

- Absorption : Approximately 70-80% bioavailability when administered orally.

- Half-Life : Extended half-life ranging from 25 to 40 hours.

- Distribution : The compound is lipid-soluble, allowing it to cross the blood-brain barrier effectively .

1. Muscle Growth and Fat Loss

Research indicates that clenbuterol enhances muscle mass and reduces fat deposition. In animal studies, it has been shown to increase protein synthesis in skeletal muscles while promoting lipolysis. For instance, a study demonstrated that clenbuterol administration resulted in increased muscle fiber cross-sectional area and contractile strength in rats .

2. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of clenbuterol against neurodegenerative conditions. In models of Parkinson's disease (PD), clenbuterol administration resulted in a transient decrease in α-synuclein (SNCA) mRNA levels, suggesting potential protective effects against neurodegeneration . However, these effects were not consistently observed across all dosing regimens.

3. Immune System Modulation

Clenbuterol has been shown to influence immune cell proliferation. A study reported that low concentrations of clenbuterol significantly increased lymphocyte proliferation in untrained horses, indicating its potential role in modulating immune responses .

Case Study 1: Clenbuterol Residue Analysis in Cattle

A study evaluated the accumulation of clenbuterol residues in the hair of beef cattle exposed to different doses. The results indicated significant accumulation over time, with concentrations measured at various intervals post-treatment using liquid chromatography-tandem mass spectrometry (LC-MS-MS). The findings highlighted the importance of monitoring clenbuterol levels due to potential implications for food safety and regulatory compliance .

Case Study 2: Serum Quantification in Horses

Another study focused on developing sensitive methods for quantifying clenbuterol levels in horse serum post-administration. The study successfully identified serum concentrations as low as 10 pg/mL, demonstrating the compound's pharmacokinetics and supporting regulatory efforts to control its use in competitive animals .

Data Tables

| Parameter | Value |

|---|---|

| Bioavailability | 70-80% |

| Half-Life | 25-40 hours |

| Typical Dosing Range | 0.8 µg/kg (horses) |

| Accumulation in Hair (Day 7) | Group 1: 0.98 pg/mg |

| Group 2: 6.34 pg/mg |

属性

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXKTCUYRHXSBK-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746860 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184006-60-8 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenbuterol-d9 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。